N-(4-acetamidophenyl)-2-[(2,4-dinitronaphthalen-1-yl)amino]benzamide
Overview
Description
N-(4-acetamidophenyl)-2-[(2,4-dinitronaphthalen-1-yl)amino]benzamide is a complex organic compound that features both acetamidophenyl and dinitronaphthalenyl functional groups. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[(2,4-dinitronaphthalen-1-yl)amino]benzamide typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenylamine and 2,4-dinitronaphthalene. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis in controlled environments. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[(2,4-dinitronaphthalen-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules or potential as a biochemical probe.
Medicine: Could be investigated for its pharmacological properties or as a lead compound in drug development.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-2-[(2,4-dinitronaphthalen-1-yl)amino]benzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamidophenyl derivatives or dinitronaphthalenyl compounds. These could share structural features but differ in their specific functional groups or overall molecular architecture.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(2,4-dinitronaphthalen-1-yl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O6/c1-15(31)26-16-10-12-17(13-11-16)27-25(32)20-8-4-5-9-21(20)28-24-19-7-3-2-6-18(19)22(29(33)34)14-23(24)30(35)36/h2-14,28H,1H3,(H,26,31)(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXACSNXPRTVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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